Methylclonazepam

Description

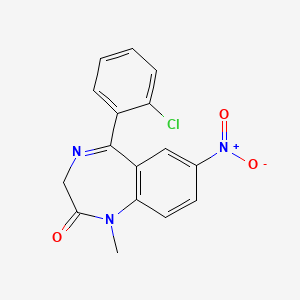

Structure

3D Structure

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-1-methyl-7-nitro-3H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVBJJDUDXZLTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203777 |

Source

|

| Record name | Methylclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5527-71-9 |

Source

|

| Record name | ID 690 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005527719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLCLONAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89WG8CN9AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Methylclonazepam

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and synthesis pathways of methylclonazepam (Ro05-4082), a benzodiazepine derivative. It is intended for a technical audience and details the compound's structure, potential manufacturing processes, and relevant experimental data.

Chemical Structure and Identification

Methylclonazepam, systematically known as 5-(2-chlorophenyl)-1,3-dihydro-1-methyl-7-nitro-2H-1,4-benzodiazepin-2-one, is a derivative of clonazepam.[1][2] The core structure is a fusion of a benzene ring and a diazepine ring.[3] It is characterized by a nitro group at position 7, a 2-chlorophenyl ring at position 5, and a methyl group on the nitrogen at position 1 of the benzodiazepine framework.[2] This N-methylation distinguishes it from its parent compound, clonazepam.[1][4]

The compound has sedative and hypnotic properties comparable in potency to clonazepam but was never introduced into clinical practice.[4][5]

Table 1: Chemical Identifiers for Methylclonazepam

| Identifier | Value | Source(s) |

| IUPAC Name | 5-(2-chlorophenyl)-1,3-dihydro-1-methyl-7-nitro-2H-1,4-benzodiazepin-2-one | [2] |

| CAS Number | 5527-71-9 | [2][6][7] |

| Molecular Formula | C₁₆H₁₂ClN₃O₃ | [2][6][7][8] |

| Molecular Weight | 329.74 g/mol | [6][7][8] |

| InChI Key | AZVBJJDUDXZLTM-UHFFFAOYSA-N | [2][6] |

| SMILES | CN1c2ccc(cc2C(=NCC1=O)c3ccccc3Cl)--INVALID-LINK--[O-] | [6] |

Synthesis Pathways

The synthesis of methylclonazepam can be logically approached as a two-stage process:

-

Formation of the core benzodiazepine structure , closely following established methods for clonazepam synthesis.

-

N-methylation of the resulting intermediate to yield the final product.

A common and well-documented route for synthesizing the 1,4-benzodiazepine skeleton involves the cyclization of a substituted 2-acetamidobenzophenone.[9][10][11]

Stage 1: Synthesis of the Clonazepam Intermediate

The foundational pathway begins with a substituted benzophenone, which is then halogenated and subsequently cyclized.

-

Acylation: The synthesis starts with 2-amino-5-nitro-2'-chlorobenzophenone. This intermediate is acylated using a haloacetyl halide, such as chloroacetyl chloride, in a suitable solvent like toluene. This reaction forms 2-(2-haloacetamido)-5-nitro-2'-chlorobenzophenone.[9][12]

-

Cyclization: The resulting N-substituted benzophenone is then cyclized to form the seven-membered diazepine ring. This is typically achieved by reacting the intermediate with a source of ammonia. Common cyclizing agents include hexamethylenetetramine in the presence of an ammonium salt (like ammonium chloride) and an alcohol solvent, or by using ammonia water or ammonia gas.[9][10][11][12] This step yields the clonazepam structure.

Stage 2: N-Methylation

The final step is the selective methylation of the nitrogen atom at the N-1 position of the benzodiazepine ring. This is a common modification for altering the pharmacological profile of benzodiazepines.[3]

-

Methylation: The clonazepam intermediate is treated with a methylating agent. Two-phase methylation systems, employing an aqueous base in combination with an organic methylating agent, are effective for this transformation.[10] A suitable methylating agent, such as dimethyl sulfate or methyl iodide, is used in the presence of a base (e.g., sodium hydroxide) to introduce the methyl group at the N-1 position, yielding methylclonazepam.

The overall synthesis workflow is visualized below.

References

- 1. Meclonazepam - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Methylclonazepam | 5527-71-9 | Benchchem [benchchem.com]

- 4. Ro05-4082 - Wikipedia [en.wikipedia.org]

- 5. opioidresponsenetwork.org [opioidresponsenetwork.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Methyl clonazepam | 5527-71-9 | FM25479 | Biosynth [biosynth.com]

- 8. Meclonazepam | C16H12ClN3O3 | CID 3033985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN116023342B - Preparation method of high-purity clonazepam - Google Patents [patents.google.com]

- 10. Buy 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one | 2558-30-7 [smolecule.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. RU2136285C1 - Method of synthesis of drug nitrazepam - 1,3-dihydro-5-phenyl-7-nitro-2h-1,4-benzodiazepine-2-one - Google Patents [patents.google.com]

In Vitro Metabolism of Methylclonazepam in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of methylclonazepam (also known as meclonazepam or Ro 11-3128) in human liver microsomes. The information presented is synthesized from available scientific literature and is intended to be a valuable resource for professionals in drug development and metabolic research.

Introduction

Methylclonazepam is a benzodiazepine that has been investigated for its potential therapeutic effects. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. In vitro studies using human liver microsomes (HLMs) are a standard approach to investigate the phase I metabolism of xenobiotics, as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism.

Metabolic Pathways of Methylclonazepam

The in vitro metabolism of methylclonazepam in human liver microsomes, similar to other nitro-containing benzodiazepines like clonazepam and flunitrazepam, primarily involves the reduction of the nitro group.[1][2] The major metabolic pathway proceeds through nitroreduction to form an amino metabolite, which can be further acetylated.

The principal metabolites identified are:

-

Amino-methylclonazepam: Formed through the reduction of the 7-nitro group.

-

Acetamido-methylclonazepam: Formed by the subsequent N-acetylation of the amino metabolite.

Notably, studies have shown that human liver microsomes produce only minor amounts of the amino metabolite under standard aerobic conditions.[1][2] However, under anaerobic (nitrogen) conditions, the formation of amino-methylclonazepam is significantly increased, suggesting that nitroreductase activity, potentially by CYP enzymes under low oxygen tension, is a key metabolic route.[1][2]

Cytochrome P450 Enzymes Involved

While specific studies definitively identifying the CYP isoforms responsible for methylclonazepam metabolism are limited, strong inferences can be drawn from studies on structurally similar benzodiazepines. For clonazepam, CYP3A4 is the primary enzyme responsible for its nitroreduction to 7-aminoclonazepam.[3][4][5] It is highly probable that CYP3A4 also plays a major role in the metabolism of methylclonazepam. Other CYP enzymes, such as those in the CYP2C family, are also known to be involved in the metabolism of various benzodiazepines and may contribute to a lesser extent.[6]

Quantitative Metabolic Data

As of the latest literature review, specific quantitative kinetic parameters (such as Km and Vmax) for the metabolism of methylclonazepam in human liver microsomes have not been reported. The following table summarizes the qualitative data on metabolite formation.

| Parent Compound | Metabolite | Enzyme(s) (Putative) | Quantitative Data (Km, Vmax) | Notes |

| Methylclonazepam | Amino-methylclonazepam | CYP3A4 | Not available | Major metabolite formed via nitroreduction. Formation is significantly enhanced under anaerobic conditions in HLM.[1][2] |

| Amino-methylclonazepam | Acetamido-methylclonazepam | N-acetyltransferases (NATs) | Not available | Formed by the acetylation of the amino metabolite. |

Experimental Protocols

The following are detailed methodologies for key experiments to study the in vitro metabolism of methylclonazepam in human liver microsomes, based on established protocols for benzodiazepines.

Incubation of Methylclonazepam with Human Liver Microsomes

Objective: To determine the metabolic profile of methylclonazepam in HLMs.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Methylclonazepam

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile or other suitable organic solvent (for reaction termination)

-

Incubator/water bath (37°C)

Procedure:

-

Prepare a stock solution of methylclonazepam in a suitable solvent (e.g., acetonitrile or DMSO), ensuring the final solvent concentration in the incubation mixture is low (<1%) to avoid enzyme inhibition.

-

In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.5 mg/mL protein concentration), potassium phosphate buffer, and MgCl2 at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate the microsomal proteins.

-

Transfer the supernatant for analysis by LC-MS/MS.

Identification of Metabolites by LC-MS/MS

Objective: To identify and characterize the metabolites of methylclonazepam.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS)

Procedure:

-

Inject the supernatant from the incubation mixture into the LC-MS/MS system.

-

Separate the parent drug and its metabolites using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect the ions using the mass spectrometer in both full-scan and product-ion scan modes.

-

Identify potential metabolites by comparing the mass spectra of the samples with control incubations (without NADPH) and by predicting the masses of expected metabolites (e.g., amino and acetamido derivatives).

Enzyme Phenotyping with Recombinant CYP Isoforms

Objective: To identify the specific CYP enzymes responsible for methylclonazepam metabolism.

Procedure:

-

Incubate methylclonazepam with a panel of individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19, etc.) under the same conditions as the HLM incubation.

-

Analyze the formation of metabolites for each CYP isoform.

-

The isoform(s) that produce the highest amount of metabolites are considered the primary enzymes responsible for that metabolic pathway.

Visualizations

Experimental Workflow

References

- 1. Identifying Metabolites of Meclonazepam by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Identifying Metabolites of Meclonazepam by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples | Semantic Scholar [semanticscholar.org]

- 3. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. In vitro metabolism of quazepam in human liver and intestine and assessment of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Early Research History of Ro05-4082 (N-methylclonazepam): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and history of Ro05-4082, a benzodiazepine derivative also known as N-methylclonazepam and ID-690. Developed in the 1970s by Hoffmann-La Roche, Ro05-4082 was investigated for its sedative, hypnotic, and anticonvulsant properties. While demonstrating a pharmacological profile comparable to or, in some aspects, more potent than classic benzodiazepines such as diazepam and clonazepam, it was never introduced into clinical practice. This document details the initial synthesis, key preclinical pharmacological findings from foundational studies, and the methodologies employed in its early evaluation. All available quantitative and semi-quantitative data from these studies are summarized, and relevant experimental workflows and signaling pathways are visualized.

Introduction and Discovery

Ro05-4082, chemically designated as 5-(2-chlorophenyl)-1-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a benzodiazepine derivative synthesized in the 1970s.[1][2] The "Ro" prefix in its research code suggests its origin from the laboratories of the Swiss pharmaceutical company Hoffmann-La Roche, a key player in the development of the benzodiazepine class of drugs.[3] Ro05-4082 is structurally an N-methylated analog of clonazepam.[1][2]

The initial impetus for the synthesis of Ro05-4082 was likely part of a broader drug discovery program aimed at elucidating the structure-activity relationships of the benzodiazepine scaffold to identify compounds with improved therapeutic profiles. While the specific rationale for methylation at the N-1 position of the clonazepam structure is not explicitly detailed in the available literature, this modification was a common strategy to alter the pharmacokinetic and pharmacodynamic properties of benzodiazepines.

Although showing promise in early preclinical studies, Ro05-4082 was ultimately not pursued for clinical development.[1][2] More recently, it has emerged as a designer drug, highlighting the continued relevance of understanding the pharmacology of this research chemical.[1]

Synthesis

A plausible synthetic route, based on patented methods for similar compounds, would involve the following key transformations:

-

Synthesis of the Benzophenone Intermediate: This typically involves a Friedel-Crafts reaction between a substituted benzoyl chloride and a suitable aromatic compound. For Ro05-4082, this would be the synthesis of 2-amino-2'-chloro-5-nitrobenzophenone.

-

Formation of the Diazepine Ring: The benzophenone intermediate is then reacted with an amino acid or a derivative, followed by cyclization to form the seven-membered diazepine ring.

-

N-Methylation: The resulting clonazepam can then be N-methylated at the 1-position.

Preclinical Pharmacology

The primary early pharmacological investigations of Ro05-4082 (referred to as ID-690 in these studies) were conducted in the late 1970s. These studies aimed to characterize its effects on the central nervous system, particularly its muscle relaxant, sedative, and anticonvulsant properties, in comparison to established benzodiazepines.

Comparative Pharmacological Profile

The foundational research by Fukuda et al. (1977) and Ueki et al. (1977) provides the most comprehensive early assessment of Ro05-4082's in vivo effects. The findings are summarized in the table below.

| Pharmacological Effect | Ro05-4082 (ID-690) Potency Comparison | Animal Model | Reference |

| Muscle Relaxant Action | Approximately equipotent to clonazepam and nitrazepam; more potent than diazepam. | Mice (Rotarod test, Inclined screen test) | [1] |

| Sedative/Hypnotic Effect | Increased thiopental-induced sleeping time to a similar degree as clonazepam and nitrazepam; greater effect than diazepam. | Mice | |

| Anti-Tremor Effect | Approximately equipotent to diazepam and nitrazepam; about 10 times more potent than clonazepam against oxotremorine-induced tremors. | Mice | [1] |

| Anticonvulsant Action | Similar potency to clonazepam. | Not specified in abstract | [1] |

| Anticonvulsant Action (Pentetrazol) | Approximately 18 times more potent than diazepam in suppressing pentetrazol-induced convulsions. | Mice | [4] |

| Anticonvulsant Action (Electroshock) | About 1/30th as potent as diazepam in preventing maximal electroshock convulsions. | Mice | [4] |

| Anti-Aggressive Behavior | Approximately 5 times more potent than diazepam in inhibiting fighting behavior in isolated mice. | Mice | [4] |

| Effects on Sleep-Wakefulness Cycle | At low doses (0.03 mg/kg), increased paradoxical sleep. At higher doses (≥0.3 mg/kg), decreased slow-wave and paradoxical sleep, and increased arousal. | Cats | [5] |

Mechanism of Action

The pharmacological effects of Ro05-4082, like other benzodiazepines, are mediated through its interaction with the GABA-A (γ-aminobutyric acid type A) receptor, a ligand-gated ion channel in the central nervous system. Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less excitable, producing the characteristic sedative, anxiolytic, muscle relaxant, and anticonvulsant effects of this drug class.

Experimental Protocols

Detailed experimental protocols from the original 1970s studies are not fully available. However, based on the descriptions in the abstracts and general pharmacological practices of the time, the following methodologies were likely employed.

Rotarod Test for Muscle Relaxation

This test assesses motor coordination and the muscle relaxant effects of a substance.

-

Apparatus: A rotating rod, typically with a knurled surface for grip, with the speed of rotation set at a constant rate.

-

Procedure:

-

Mice are first trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).

-

Animals that successfully complete the training are selected for the experiment.

-

A baseline performance time is recorded.

-

Ro05-4082 or a comparator drug is administered (typically intraperitoneally or orally).

-

At a specified time post-administration, the mice are placed back on the rotarod.

-

The latency to fall from the rod is recorded. A shorter latency compared to baseline or a vehicle-treated control group indicates motor impairment.

-

Pentetrazol-Induced Convulsion Test

This assay evaluates the anticonvulsant activity of a compound.

-

Convulsant Agent: Pentetrazol (PTZ), a GABA-A receptor antagonist, is used to induce seizures.

-

Procedure:

-

Animals (mice) are pre-treated with Ro05-4082 or a comparator drug at various doses.

-

A control group receives a vehicle.

-

After a set pre-treatment time, a convulsant dose of PTZ is administered (e.g., subcutaneously or intraperitoneally).

-

The animals are observed for a defined period (e.g., 30 minutes).

-

The latency to the first clonic seizure and the presence or absence of tonic-clonic seizures are recorded.

-

The dose of the test compound that protects 50% of the animals from seizures (ED50) can be calculated.

-

Quantitative Data and Receptor Binding Affinity

A significant gap in the publicly available historical data for Ro05-4082 is the lack of specific quantitative binding affinities, such as Ki or IC50 values, for the GABA-A receptor subtypes. The early pharmacological studies focused on in vivo behavioral effects, providing comparative potencies rather than direct receptor binding data. Modern research on designer drugs has confirmed its action at benzodiazepine receptors, but detailed affinity profiling from the discovery era is not available. This absence of quantitative binding data makes direct comparisons with newer, more selectively characterized compounds challenging.

Conclusion

Ro05-4082 (N-methylclonazepam) represents an interesting case study in benzodiazepine research from the 1970s. The initial preclinical studies demonstrated that it is a potent benzodiazepine with a distinct pharmacological profile, showing strong muscle relaxant and anticonvulsant properties, in some cases exceeding those of diazepam.[1][4] The reasons for the cessation of its clinical development are not documented but could be related to its side effect profile or the emergence of other compounds with more favorable characteristics. The re-emergence of Ro05-4082 as a designer drug underscores the importance of maintaining a comprehensive understanding of these historical research chemicals. Further research, particularly quantitative receptor binding assays and detailed metabolic profiling, would be necessary to fully characterize its pharmacological and toxicological properties by modern standards.

References

- 1. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]

- 2. Effects of some antiepileptic drugs in pentetrazol-induced convulsions in mice lesioned with kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rotarod studies in the rat of the GABAA receptor agonist gaboxadol: lack of ethanol potentiation and benzodiazepine cross-tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mmpc.org [mmpc.org]

- 5. imrpress.com [imrpress.com]

Physicochemical Properties of Methylclonazepam: An In-depth Technical Guide for Analytical Profiling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of methylclonazepam, a benzodiazepine derivative. The information presented herein is intended to support researchers, scientists, and drug development professionals in the analytical profiling and characterization of this compound. This document details its fundamental chemical and physical characteristics, outlines experimental protocols for its analysis, and illustrates its biological context through signaling and metabolic pathway diagrams.

Physicochemical Characteristics

Methylclonazepam, also known as N-methylclonazepam, is a derivative of clonazepam. A thorough understanding of its physicochemical properties is crucial for the development of analytical methods, formulation design, and for predicting its pharmacokinetic and pharmacodynamic behavior.

Chemical and Physical Properties

A summary of the key physicochemical properties of methylclonazepam is presented in Table 1. These properties are essential for selecting appropriate analytical techniques and solvents.

| Property | Value | Source(s) |

| Chemical Name | 5-(2-chlorophenyl)-1,3-dihydro-1-methyl-7-nitro-2H-1,4-benzodiazepin-2-one | [1] |

| Synonyms | N-methylclonazepam, Ro 05-4082, ID-690 | [1][2] |

| Chemical Formula | C₁₆H₁₂ClN₃O₃ | [1] |

| Molecular Weight | 329.74 g/mol | [3] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 194-195 °C | |

| Boiling Point | 566.7 ± 50.0 °C (Predicted) | |

| Solubility | DMF: 25 mg/mLDMSO: 25 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

| UV λmax | 319 nm | [1] |

| pKa (Predicted) | 1.55 ± 0.25 | |

| logP (Predicted for Meclonazepam) | 2.7 | [4] |

Analytical Profiling Methodologies

A variety of analytical techniques can be employed for the identification, quantification, and characterization of methylclonazepam. This section provides an overview of common methods and generalized experimental protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of benzodiazepines in various matrices. Methylclonazepam is often used as an internal standard in the HPLC analysis of clonazepam.

Experimental Protocol (General):

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is typically employed. The exact ratio can be optimized for best separation.

-

Detection: UV detection is commonly performed at the λmax of the compound, which is 319 nm for methylclonazepam[1].

-

Sample Preparation:

-

For pure substance analysis, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

For biological matrices (e.g., plasma, serum), a liquid-liquid extraction or solid-phase extraction (SPE) is necessary to remove interfering substances.

-

-

Quantification: A calibration curve is constructed using standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds like benzodiazepines.

Experimental Protocol (General):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection: A split/splitless injector is used.

-

Temperature Program: A temperature gradient is programmed to ensure the separation of the analytes.

-

Mass Spectrometry: Electron ionization (EI) is commonly used, and the mass spectrometer is operated in full-scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Sample Preparation: Derivatization may be necessary to improve the volatility and thermal stability of the benzodiazepine.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for the identification of functional groups present in a molecule, providing a "fingerprint" of the compound.

Experimental Protocol (General):

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Interpretation: The characteristic absorption bands corresponding to functional groups (e.g., C=O, C=N, N-O, aromatic C-H) are identified and compared with reference spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR are crucial for structural elucidation.

Experimental Protocol (General):

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the molecular structure. A predicted ¹H NMR spectrum can be used as a reference[7].

Biological Context and Pathways

GABA-A Receptor Signaling Pathway

Like other benzodiazepines, methylclonazepam is expected to exert its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The binding of benzodiazepines to a specific site on the GABA-A receptor allosterically increases the affinity of GABA for its binding site, leading to an increased frequency of chloride channel opening and enhanced neuronal inhibition.

Caption: GABA-A receptor signaling pathway modulated by methylclonazepam.

Proposed Metabolic Pathway

The metabolism of methylclonazepam is expected to be similar to that of other nitrobenzodiazepines, such as clonazepam and meclonazepam. The primary metabolic pathways are likely to involve nitro-reduction and N-dealkylation[3][8][9][10][11].

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ro05-4082 - Wikipedia [en.wikipedia.org]

- 3. N-Dealkylation of Amines [ouci.dntb.gov.ua]

- 4. Meclonazepam | C16H12ClN3O3 | CID 3033985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Use of Benzodiazepine in Forensic Analysis [sifs.in]

- 6. rjpbcs.com [rjpbcs.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Computationally Assessing the Bioactivation of Drugs by N-Dealkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Neuropharmacological Profile of Methylclonazepam: A Technical Guide for Preclinical Research

An In-depth Examination of a Benzodiazepine Derivative in Animal Models

This technical guide offers a comprehensive overview of the neuropharmacological effects of methylclonazepam (also known as N-methylclonazepam, Ro05-4082, or ID-690) in animal models. Developed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data, details relevant experimental methodologies, and illustrates key neural pathways involved in its mechanism of action.

Methylclonazepam, a derivative of clonazepam, is a benzodiazepine that exhibits sedative, hypnotic, and anxiolytic properties.[1][2] Like other benzodiazepines, its primary mechanism of action in the central nervous system involves the positive allosteric modulation of gamma-aminobutyric acid type A (GABA-A) receptors.[3] This modulation enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, leading to a reduction in neuronal excitability.[3]

Due to a scarcity of publicly available quantitative data specifically for methylclonazepam in common behavioral and neurochemical animal models, this guide will leverage the extensive research conducted on its parent compound, clonazepam, as a close pharmacological proxy. The potency of methylclonazepam is reported to be similar to that of clonazepam.[1][2] This approach allows for a robust understanding of the expected neuropharmacological profile of methylclonazepam.

Core Neuropharmacological Effects in Animal Models

The effects of benzodiazepines like clonazepam, and by extension methylclonazepam, are typically evaluated across a battery of standardized animal models designed to assess anxiolytic, anticonvulsant, sedative, and motor-impairing properties.

Anxiolytic Activity

The anxiolytic effects of benzodiazepines are commonly assessed using conflict-based paradigms such as the elevated plus maze (EPM) and the light-dark box test. In these models, anxiolytic compounds increase the time spent in and the number of entries into the open or brightly lit, more aversive areas.

Table 1: Anxiolytic Effects of Clonazepam in the Elevated Plus Maze (Rat Model)

| Parameter | Vehicle Control (Mean ± SEM) | Clonazepam (0.25 mg/kg, i.p.) (Mean ± SEM) | Reference |

| % Time in Open Arms | 15 ± 2.5 | 35 ± 4.1 | [4][5] |

| Open Arm Entries | 4 ± 0.8 | 8 ± 1.2 | [4][5] |

| Closed Arm Entries | 10 ± 1.5 | 9 ± 1.3 | [4][5] |

*p < 0.05 compared to vehicle control. Data are representative values synthesized from literature.

Anticonvulsant Activity

The anticonvulsant properties of benzodiazepines are evaluated in models where seizures are induced chemically (e.g., with pentylenetetrazol - PTZ) or electrically (e.g., maximal electroshock seizure - MES). The efficacy is often reported as the dose that protects 50% of the animals from seizures (ED50).

Table 2: Anticonvulsant Effects of Clonazepam in Rodent Seizure Models

| Seizure Model | Animal Species | Endpoint | Clonazepam ED50 (mg/kg) | Reference |

| Pentylenetetrazol (PTZ)-induced clonic seizures | Mouse | Protection from clonic convulsions | ~0.03 | [6] |

| Maximal Electroshock Seizure (MES) | Mouse | Protection from tonic hindlimb extension | ~0.15 | [6] |

| Pentylenetetrazol (PTZ)-induced kindled seizures | Rat | Protection from kindled seizures | Effective at 0.1 - 0.3 mg/kg | [7] |

Sedative and Motor Effects

The sedative and motor-impairing effects of benzodiazepines are typically assessed using tests like the open field test for locomotor activity and the rotarod test for motor coordination.

Table 3: Sedative and Motor Effects of Clonazepam in Rodent Models

| Test | Animal Species | Parameter | Effect of Clonazepam | Reference |

| Open Field Test | Mouse/Rat | Horizontal Locomotor Activity | Dose-dependent decrease | [8] |

| Rotarod Test | Mouse | Time on Rod | Dose-dependent decrease | [9] |

| Traction Test | Mouse | Muscle Relaxation | Potent muscle relaxant effect | [8] |

Mechanism of Action: GABA-A Receptor Modulation

Methylclonazepam, like other benzodiazepines, exerts its effects by binding to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[3] This binding event allosterically increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and enhanced chloride ion influx.[10] This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an overall inhibitory effect on the central nervous system.

Mechanism of action of Methylclonazepam at the GABAergic synapse.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of standard protocols for key behavioral and neurochemical experiments.

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents.[11][12][13][14][15]

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[13]

-

Procedure:

-

Acclimatize the animal to the testing room for at least 30-60 minutes.[11]

-

Administer methylclonazepam or vehicle control at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Place the animal in the center of the maze, facing an open arm.[14]

-

Allow the animal to explore the maze for a 5-minute session.[12]

-

Record the number of entries into and the time spent in the open and closed arms using video-tracking software.[14]

-

-

Key Parameters:

-

Percentage of time spent in the open arms.

-

Percentage of open arm entries.

-

Total arm entries (as a measure of locomotor activity).

-

Experimental workflow for the Elevated Plus Maze test.

Forced Swim Test (FST)

The FST is a common model used to screen for antidepressant-like activity, although benzodiazepines are generally not effective in this test, which helps in differentiating their anxiolytic from antidepressant effects.[16][17][18]

-

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[18]

-

Procedure:

-

Acclimatize the animal to the testing room.

-

Administer methylclonazepam or vehicle control.

-

Gently place the animal into the water-filled cylinder for a 6-minute session.[17]

-

Record the entire session. The first 2 minutes are typically for habituation, and behavior is scored during the last 4 minutes.

-

After the test, remove the animal, dry it, and return it to its home cage.

-

-

Key Parameters:

-

Immobility time (floating with minimal movements to keep the head above water).

-

Swimming time.

-

Climbing time.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[19][20][21][22]

-

Procedure:

-

Surgically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex, hippocampus, amygdala) and allow the animal to recover.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[19]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer methylclonazepam and continue collecting dialysate samples.

-

Analyze the concentration of neurotransmitters (e.g., GABA, dopamine, serotonin) in the dialysate using techniques like HPLC coupled with electrochemical detection or mass spectrometry.[20][21]

-

-

Key Parameters:

-

Percent change in extracellular neurotransmitter levels from baseline.

-

Workflow for in vivo microdialysis experiments.

Electroencephalography (EEG)

EEG recordings in animal models are used to assess the effects of compounds on brain electrical activity, providing insights into sedative/hypnotic and anticonvulsant effects.[23][24][25][26][27]

-

Procedure:

-

Surgically implant EEG recording electrodes over specific cortical areas and a reference electrode.[25][26]

-

Allow the animal to recover.

-

Habituate the animal to the recording chamber and tether.

-

Record baseline EEG activity.

-

Administer methylclonazepam and record EEG for a specified period.

-

Analyze the EEG recordings for changes in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).[24]

-

-

Key Parameters:

Conclusion

Methylclonazepam is a benzodiazepine derivative with a neuropharmacological profile characteristic of this drug class, primarily driven by the positive allosteric modulation of GABA-A receptors. Based on the extensive data available for its parent compound, clonazepam, methylclonazepam is expected to exhibit robust anxiolytic and anticonvulsant effects in animal models. It is also anticipated to produce dose-dependent sedation and motor impairment. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of methylclonazepam and other novel benzodiazepine derivatives. Further studies generating specific quantitative data for methylclonazepam are warranted to fully delineate its unique pharmacological properties.

References

- 1. Ro05-4082 - Wikipedia [en.wikipedia.org]

- 2. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evidence That Sedative Effects of Benzodiazepines Involve Unexpected GABAA Receptor Subtypes: Quantitative Observation Studies in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavioral Pharmacology of Drugs Acting at Mu Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazenil and diazepam increase locomotor activity in mice exposed to protracted social isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lack of tolerance to anticonvulsant effects of clonazepam in a rat pentylenetetrazol (PTZ) induced kindled seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-term studies on anticonvulsant tolerance and withdrawal characteristics of benzodiazepine receptor ligands in different seizure models in mice. I. Comparison of diazepam, clonazepam, clobazam and abecarnil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pentylenetetrazol-induced seizure is not mediated by benzodiazepine receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jddtonline.info [jddtonline.info]

- 14. researchgate.net [researchgate.net]

- 15. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. estudogeral.sib.uc.pt [estudogeral.sib.uc.pt]

- 20. Effects of benzodiazepine receptor inverse agonists on locomotor activity and exploration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Five Minute Experience in the Elevated Plus-Maze Alters the State of the Benzodiazepine Receptor in the Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Age-dependent anticonvulsant action of clonazepam in the N-methyl-D-aspartate model of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on the protective action of various antiepileptic drugs in the maximal electroshock-induced seizure model: a type II isobolographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Quantitative grip strength assessment as a means of evaluating muscle relaxation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Metabolic Fate of Methylclonazepam: A High-Resolution Mass Spectrometry Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the elucidation of methylclonazepam (also known as meclonazepam) metabolites using high-resolution mass spectrometry (HRMS). It details the metabolic pathways, experimental protocols for sample analysis, and quantitative data for the identified metabolites, offering a valuable resource for researchers in drug metabolism, forensic toxicology, and pharmaceutical sciences.

Introduction: The Metabolic Journey of Methylclonazepam

Methylclonazepam, a nitrobenzodiazepine, undergoes significant biotransformation in the body. Understanding its metabolic fate is crucial for clinical pharmacology, drug monitoring, and forensic investigations. The primary metabolic pathway for methylclonazepam, consistent with other nitro-containing benzodiazepines like clonazepam and flunitrazepam, involves a two-step process: nitro-reduction followed by N-acetylation[1][2]. This process converts the parent drug into more water-soluble compounds that can be readily excreted. High-resolution mass spectrometry plays a pivotal role in identifying these metabolites with high accuracy and sensitivity, enabling their structural elucidation.

Metabolic Pathway of Methylclonazepam

The metabolism of methylclonazepam is primarily characterized by the reduction of the 7-nitro group to a 7-amino group, forming the major metabolite, amino-meclonazepam. This intermediate is then further metabolized via N-acetylation to yield acetamido-meclonazepam[1][2]. These two metabolites are the most prominent species found in human urine samples[1]. The enzymatic processes behind these transformations involve cytochrome P450 (CYP) enzymes for the initial nitro-reduction, followed by N-acetyltransferase 2 (NAT2) for the subsequent acetylation.

Experimental Protocols

The identification and quantification of methylclonazepam and its metabolites in biological matrices, particularly urine, require a robust analytical workflow. This typically involves sample preparation to isolate the analytes and remove interferences, followed by analysis using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Sample Preparation: Urine

A multi-step sample preparation protocol is essential for the analysis of benzodiazepine metabolites in urine.

-

Enzymatic Hydrolysis: To cleave glucuronide conjugates and liberate the metabolites, urine samples are subjected to enzymatic hydrolysis.

-

To 1-2 mL of urine, add 500 µL of an acetate buffer (pH 5.0) containing β-glucuronidase (e.g., 5,000 units/mL).

-

Add internal standards.

-

Vortex the mixture and incubate at an elevated temperature (e.g., 65°C) for 1-2 hours.

-

Allow the sample to cool before proceeding.

-

-

Solid-Phase Extraction (SPE): SPE is employed for sample clean-up and concentration of the analytes.

-

Conditioning: Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange or polymeric) with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the cooled, hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances. A typical wash sequence may include 1 mL of deionized water, followed by 1 mL of 20% acetonitrile, and then 1 mL of methylene chloride.

-

Drying: Thoroughly dry the SPE cartridge under vacuum or positive pressure for at least 5-10 minutes.

-

Elution: Elute the analytes with a suitable solvent mixture, such as 1 mL of ethyl acetate/ammonium hydroxide (98:2).

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-HRMS analysis.

-

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Chromatographic Separation:

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.05% formic acid in 10 mM ammonium formate.

-

Mobile Phase B: 0.05% formic acid in 50% acetonitrile.

-

Gradient: A linear gradient from 50% to 95% of mobile phase B over several minutes is typical for separating the parent drug and its metabolites.

-

Flow Rate: A flow rate in the range of 0.2-0.4 mL/min.

Mass Spectrometry Detection:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument.

-

Ionization: Positive ion electrospray ionization (ESI+).

-

Acquisition Mode: Data is acquired in full-scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000). A data-dependent acquisition (auto-MS/MS) mode can be used to acquire fragmentation spectra for structural elucidation.

-

Resolution: A resolving power of 60,000 FWHM or higher is desirable to ensure accurate mass measurements.

Quantitative Data of Methylclonazepam and its Metabolites

The following table summarizes the key quantitative data for methylclonazepam and its major metabolites as identified by high-resolution mass spectrometry in human urine. This data is critical for the accurate identification and confirmation of these compounds in analytical testing.

| Compound | Putative Identification | Retention Time (min) | Adduct | Theoretical m/z | Measured m/z | Mass Difference (ppm) | Molecular Formula |

| P | Parent (Methylclonazepam) | 8.81 | [M+H]⁺ | 329.1 | 330.1 | -1.6 | C₁₆H₁₂ClN₃O₃ |

| M9 | Amino-meclonazepam | 5.98 | [M+H]⁺ | 299.1 | 300.1 | -0.6 | C₁₆H₁₄ClN₃O |

| M11 | Acetamido-meclonazepam | 6.18 | [M+H]⁺ | 341.1 | 342.1 | -1.4 | C₁₈H₁₆ClN₃O₂ |

| M6 | Acetamido + monohydroxy | 5.20 | [M+H]⁺ | 357.1 | 358.1 | -2.0 | C₁₈H₁₆ClN₃O₃ |

Data adapted from Vikingsson et al., The AAPS Journal, 2017.[3] The slight discrepancy between theoretical and measured m/z values in the source material is noted; however, the mass difference in ppm demonstrates the high accuracy of the HRMS measurements.

Conclusion

The elucidation of methylclonazepam metabolites is effectively achieved through the application of high-resolution mass spectrometry coupled with liquid chromatography. The primary metabolic route involves nitro-reduction to amino-meclonazepam and subsequent N-acetylation to acetamido-meclonazepam. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to develop and validate analytical methods for the detection and quantification of methylclonazepam and its metabolites in various biological matrices. This information is invaluable for applications in clinical toxicology, forensic science, and drug development.

References

The Structure-Activity Relationship of Methylclonazepam and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of methylclonazepam and its analogs. Methylclonazepam, a derivative of the potent benzodiazepine clonazepam, serves as a key structural template for exploring the molecular interactions governing efficacy and selectivity at the γ-aminobutyric acid type A (GABA-A) receptor. This document details the known quantitative SAR data, experimental protocols for synthesis and pharmacological evaluation, and visualizes the underlying biological pathways and experimental workflows.

Introduction to the Pharmacophore of 1,4-Benzodiazepines

The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, renowned for its anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant properties. These effects are primarily mediated through positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the central nervous system. The binding of benzodiazepines to a specific site on the GABA-A receptor enhances the affinity of the receptor for its endogenous ligand, GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.

The SAR of benzodiazepines is well-established, with several key structural features dictating their pharmacological activity. These include:

-

An Electronegative Group at the 7-Position: Typically a halogen (e.g., chlorine) or a nitro group, this substituent is critical for high affinity and efficacy.

-

A Phenyl Group at the 5-Position: This aromatic ring is essential for activity, and its substitution pattern can influence potency and receptor subtype selectivity.

-

A Carbonyl Group at the 2-Position: The ketone at this position is a key hydrogen bond acceptor for receptor interaction.

-

Modifications at the N-1 and C-3 Positions: These positions are common sites for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. Methylation, as in methylclonazepam, is a key modification in this context.

This guide focuses on the impact of methylation at the N-1 and C-3 positions of the clonazepam scaffold, creating N-methylclonazepam and meclonazepam (3-methylclonazepam) respectively, and the resulting pharmacological profiles of these and related analogs.

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data for methylclonazepam and its key analogs. The data is primarily focused on their binding affinity (Ki) for the benzodiazepine binding site on the GABA-A receptor.

| Compound | Structure | Modification from Clonazepam | GABA-A Receptor Binding Affinity (Ki, nM) | Potency/Efficacy | Reference(s) |

| Clonazepam | 7-nitro-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | - (Parent Compound) | High affinity (exact values vary by study and receptor subtype) | Potent anticonvulsant and anxiolytic | [General Benzodiazepine Literature] |

| N-Methylclonazepam (Ro05-4082) | 7-nitro-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-1,4-benzodiazepin-2-one | Methyl group at N-1 position | Similar to Clonazepam | Sedative and hypnotic properties, with potency comparable to clonazepam.[1][2][3] | [1][2][3] |

| Meclonazepam (3-Methylclonazepam) | (S)-7-nitro-5-(2-chlorophenyl)-3-methyl-1,3-dihydro-1,4-benzodiazepin-2-one | Methyl group at C-3 position | High affinity | Potent anticonvulsant with additional schistosomicidal activity. | [General Benzodiazepine Literature] |

Experimental Protocols

The synthesis and pharmacological evaluation of methylclonazepam analogs involve a series of well-defined experimental procedures.

Chemical Synthesis of N-Methylclonazepam

A general method for the N-1 methylation of a benzodiazepine like clonazepam involves the following steps:

-

Deprotonation: Clonazepam is dissolved in a suitable aprotic solvent (e.g., dimethylformamide - DMF) and treated with a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen at the 1-position, forming the corresponding anion.

-

Alkylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The clonazepam anion acts as a nucleophile, attacking the methyl group and displacing the leaving group (iodide or sulfate) to form N-methylclonazepam.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield pure N-methylclonazepam.

A plausible synthetic route for nitrazepam, a related benzodiazepine, starts from 2-chloro-5-nitrobenzoic acid, which is converted to 2-amino-5-nitrobenzophenone through several steps.[4] This intermediate can then be cyclized to form the benzodiazepine ring.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of test compounds for the benzodiazepine binding site on the GABA-A receptor.

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the GABA-A receptors. The membrane pellet is washed multiple times to remove endogenous GABA.

-

Binding Incubation: A fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]-flunitrazepam) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (e.g., methylclonazepam analog).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Evaluation of GABA-A Receptor Modulation

Patch-clamp electrophysiology is employed to assess the functional effects of methylclonazepam analogs on GABA-A receptor activity.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is cultured and transiently transfected with the cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the measurement of ionic currents across the entire cell membrane.

-

Drug Application: A solution containing a submaximal concentration of GABA is applied to the cell to elicit a baseline current. Subsequently, GABA is co-applied with various concentrations of the test compound.

-

Data Acquisition and Analysis: The changes in the GABA-evoked current in the presence of the test compound are recorded. The concentration of the compound that produces 50% of the maximal potentiation of the GABA response (EC50) is determined to quantify its efficacy as a positive allosteric modulator.

Visualization of Pathways and Workflows

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and its modulation by benzodiazepines.

Caption: GABA-A receptor signaling pathway modulated by benzodiazepines.

Experimental Workflow for SAR Studies

The diagram below outlines a typical experimental workflow for conducting structure-activity relationship studies of novel benzodiazepine analogs.

Caption: Experimental workflow for benzodiazepine SAR studies.

Conclusion

The structure-activity relationship of methylclonazepam and its analogs highlights the intricate molecular requirements for potent and selective modulation of the GABA-A receptor. Methylation at the N-1 and C-3 positions of the clonazepam scaffold offers a valuable strategy for fine-tuning the pharmacological properties of this important class of compounds. While comprehensive quantitative data for a broad range of analogs remains to be fully elucidated in publicly accessible literature, the established principles of benzodiazepine SAR, coupled with robust experimental protocols for synthesis and evaluation, provide a solid foundation for further research and development in this area. The continued exploration of these analogs holds promise for the discovery of novel therapeutic agents with improved efficacy and safety profiles for the treatment of a variety of neurological and psychiatric disorders.

References

Methylclonazepam: A Toxicological and Risk Assessment Profile

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for informational purposes only and does not constitute medical advice. Methylclonazepam is a designer benzodiazepine and is not approved for medical use.

Introduction

Methylclonazepam (N-methylclonazepam) is a derivative of clonazepam, a potent benzodiazepine with sedative, hypnotic, anxiolytic, and anticonvulsant properties.[1] Developed in the 1970s, it was never commercialized for clinical use but has emerged as a designer drug.[1][2] As with other benzodiazepines, its pharmacological effects are mediated through the positive allosteric modulation of gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system.[3][4] This document provides a comprehensive overview of the available toxicological data for methylclonazepam and related benzodiazepines, outlines potential risks, and describes standard experimental protocols for its assessment. Due to the limited specific toxicological data for methylclonazepam, much of the information is extrapolated from its parent compound, clonazepam, and the broader class of benzodiazepines.

Pharmacokinetics and Metabolism

The metabolic pathway of methylclonazepam is anticipated to be similar to that of other nitro-benzodiazepines like clonazepam.[5] The metabolism of clonazepam primarily involves nitroreduction to 7-amino-clonazepam, which is then acetylated to 7-acetamido-clonazepam.[6][7] These metabolites are considered to have minimal pharmacological activity.[6] Studies on the related compound meclonazepam have identified amino-meclonazepam and acetamido-meclonazepam as the primary urinary metabolites.[5] The addition of a methyl group in methylclonazepam may influence its pharmacokinetic profile, with suggestions of an increased blood-to-plasma ratio compared to clonazepam, potentially due to altered protein binding or lipophilicity.[3]

Table 1: Pharmacokinetic Parameters of Clonazepam (as a reference)

| Parameter | Value | Reference |

| Bioavailability | ≥80% | [6] |

| Protein Binding | 82-86% | [7] |

| Elimination Half-Life | 20-80 hours | [6] |

| Metabolism | Hepatic (nitroreduction, acetylation) | [6][7] |

| Excretion | Primarily renal | [8] |

Mechanism of Action and Signaling Pathway

Methylclonazepam, like other benzodiazepines, enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor.[3][9] This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability.[7][10] This is the fundamental mechanism underlying the sedative and other central nervous system effects of this class of drugs.[3]

Caption: GABA-A Receptor Signaling Pathway Modulation by Methylclonazepam.

Toxicological Profile

Specific quantitative toxicological data for methylclonazepam is largely unavailable in public literature. The Safety Data Sheet for N-methylclonazepam indicates no available data for acute oral, dermal, or inhalation toxicity.[11] Therefore, the toxicological profile is primarily inferred from data on clonazepam and the general class of benzodiazepines.

Acute Toxicity

Isolated benzodiazepine overdoses rarely lead to severe outcomes.[12][13] The primary manifestation of acute toxicity is central nervous system depression, with symptoms ranging from drowsiness and slurred speech to ataxia and coma.[12][13] Respiratory depression is a significant risk, particularly when benzodiazepines are co-ingested with other CNS depressants like opioids or alcohol.[2][12]

Chronic Toxicity

Long-term use of benzodiazepines can lead to tolerance, dependence, and a withdrawal syndrome upon discontinuation.[4] Chronic toxicity studies of other benzodiazepines, such as temazepam, in rodents have shown effects like hepatic lipidosis and increased liver weights at high doses.[14]

Genotoxicity

A comprehensive review of the genotoxicity of benzodiazepines found that out of 39 drugs with available data, 9 tested positive in at least one genotoxicity assay.[15] However, specific data for methylclonazepam is lacking. Standard genotoxicity testing batteries are essential to characterize the potential of a substance to cause genetic damage.[16][17]

Carcinogenicity

The carcinogenic potential of methylclonazepam has not been evaluated. Studies on other benzodiazepines have yielded mixed results. For instance, a study on temazepam found no evidence of carcinogenicity in rats, while a borderline increase in hepatocellular adenomas was observed in female mice at high doses, though this was within the historical control range.[14] A large-scale case-control study suggested that long-term use of clonazepam was associated with a slightly higher risk for certain cancers.[18]

Reproductive and Developmental Toxicity

There is no specific data on the reproductive and developmental toxicity of methylclonazepam. The teratogenic potential of benzodiazepines as a class is considered controversial but likely low.[19] However, use during pregnancy, especially near term, can lead to neonatal complications such as respiratory depression.[19] Regulatory guidelines recommend a thorough evaluation of developmental and reproductive toxicity for new pharmaceutical agents.[20][21]

Neurotoxicity

The primary toxic effects of methylclonazepam are on the central nervous system. Neurotoxicity assessments for benzodiazepines can involve evaluating cognitive function, which may be impaired.[22] In cases of overdose, profound CNS depression is the main neurotoxic effect.[12]

Table 2: Summary of Potential Toxicological Endpoints for Methylclonazepam (Inferred from Benzodiazepine Class Effects)

| Toxicological Endpoint | Potential Effect | Reference |

| Acute Toxicity | CNS depression, sedation, ataxia, respiratory depression (especially with co-ingestants) | [12][13] |

| Chronic Toxicity | Tolerance, dependence, withdrawal syndrome | [4] |

| Genotoxicity | Data unavailable for methylclonazepam; some other benzodiazepines have shown positive results in some assays. | [15] |

| Carcinogenicity | Data unavailable for methylclonazepam; conflicting data for other benzodiazepines. | [14][18] |

| Reproductive Toxicity | Data unavailable for methylclonazepam; potential for neonatal complications if used during pregnancy. | [19] |

| Developmental Toxicity | Data unavailable for methylclonazepam; teratogenic potential of the class is considered low but not fully ruled out. | [19] |

| Neurotoxicity | Impaired cognitive function, sedation, coma in overdose. | [12][22] |

Experimental Protocols

Standard toxicological assessments for a compound like methylclonazepam would follow established regulatory guidelines.

Genotoxicity Testing Workflow

A standard battery of in vitro and in vivo tests is used to assess genotoxic potential.

Caption: Standard Genotoxicity Testing Workflow.

Methodology for Bacterial Reverse Mutation Assay (Ames Test): This test, following OECD Guideline 471, uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test compound is incubated with the bacterial strains, with and without a metabolic activation system (e.g., S9 fraction from induced rat liver). A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the solvent control, indicating that the compound or its metabolites caused point mutations.

Methodology for In Vitro Mammalian Cell Micronucleus Test: Following OECD Guideline 487, cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) are exposed to the test compound with and without metabolic activation. After exposure, the cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to induce binucleated cells. The cells are then harvested, fixed, and stained. The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) in binucleated cells is scored. A significant, dose-dependent increase in micronucleus frequency indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) potential.

Reproductive and Developmental Toxicity Study Design

A modified one-generation study design, as employed by the National Toxicology Program, provides a comprehensive assessment of reproductive and developmental effects.

Caption: Modified One-Generation Reproductive Toxicity Study Design.

Methodology for Modified One-Generation Reproductive Study: This study design, based on guidelines like ICH S5(R3) and NTP protocols, involves dosing a parental (P) generation of rodents (e.g., rats) with the test substance starting before mating and continuing through gestation and lactation.[20] The first filial (F1) generation is then exposed to the same dose levels after weaning. Endpoints evaluated in the P generation include effects on fertility and mating performance. The F1 offspring are assigned to different cohorts to assess various outcomes, including prenatal developmental toxicity (teratology), subchronic toxicity in various organs, and the reproductive performance of the F1 generation when they reach maturity. This design allows for the assessment of effects on all stages of the reproductive cycle and on the development of the subsequent generation.

Potential Risks and Conclusion

The primary risks associated with methylclonazepam are similar to those of other potent benzodiazepines:

-

Overdose: Risk of severe CNS and respiratory depression, which is significantly increased with co-ingestion of other depressants.

-

Dependence and Withdrawal: High potential for physical and psychological dependence with chronic use.

-

Impairment: Sedative effects can impair cognitive and motor functions, increasing the risk of accidents.

-

Unknown Long-Term Effects: Due to the lack of specific chronic toxicity, carcinogenicity, and reproductive toxicity data, the long-term health risks are not well-characterized.

References

- 1. Ro05-4082 - Wikipedia [en.wikipedia.org]

- 2. opioidresponsenetwork.org [opioidresponsenetwork.org]

- 3. Methylclonazepam | 5527-71-9 | Benchchem [benchchem.com]

- 4. benzoinfo.com [benzoinfo.com]

- 5. Identifying Metabolites of Meclonazepam by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clonazepam pharmacokinetics, brain uptake, and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ClinPGx [clinpgx.org]

- 9. What is the mechanism of Clonazepam? [synapse.patsnap.com]

- 10. Clonazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Benzodiazepine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. litfl.com [litfl.com]

- 14. Chronic toxicity/carcinogenesis study of temazepam in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genotoxicity and carcinogenicity studies of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. Is long-term use of benzodiazepine a risk for cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzodiazepine poisoning. Clinical and pharmacological considerations and treatment. (1991) | Pierre Gaudreault | 73 Citations [scispace.com]

- 20. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]

- 21. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]

- 22. The Neurotoxicity Scale: the validity of a patient-based scale, assessing neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Methylclonazepam in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of methylclonazepam in biological samples, such as blood and urine, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). Methylclonazepam, a benzodiazepine derivative, requires a robust and sensitive analytical method for its detection and quantification in clinical and forensic toxicology, as well as in drug development research. The methodologies outlined are based on established principles for the analysis of benzodiazepines, particularly its parent compound, clonazepam. This protocol covers sample preparation, derivatization, GC-MS instrument parameters, and data analysis. While specific performance data for methylclonazepam is not widely published, this guide provides an effective framework for method development and validation.

Introduction

Methylclonazepam is a designer benzodiazepine that has emerged in the illicit drug market. As with other benzodiazepines, it exerts its effects through modulation of the GABA-A receptor. Accurate and sensitive quantification of methylclonazepam is crucial for forensic investigations, clinical monitoring, and pharmacokinetic studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of benzodiazepines due to its high chromatographic resolution and sensitive, specific detection capabilities.[1][2] However, many benzodiazepines, including methylclonazepam, are polar and thermally labile, often necessitating a derivatization step to improve their volatility and thermal stability for GC-MS analysis.[3][4] This application note details a comprehensive GC-MS method for the analysis of methylclonazepam, including sample extraction, derivatization, and instrumental analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for benzodiazepine extraction from blood and urine.[5][6][7]

Materials:

-

Biological matrix (e.g., whole blood, urine)

-

Internal Standard (IS) solution (e.g., Diazepam-d5, 1 µg/mL in methanol)

-

pH 9.0 buffer (e.g., borate buffer)

-

Anhydrous sodium sulfate

-

Centrifuge tubes (15 mL)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 1 mL of the biological sample into a 15 mL centrifuge tube.

-

Add 100 µL of the internal standard solution.

-

Add 1 mL of pH 9.0 buffer and vortex for 30 seconds.

-

Add 5 mL of the extraction solvent and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube.

-

Repeat the extraction (steps 4-6) for a second time and combine the organic layers.

-

Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

The dried extract is now ready for derivatization.

Derivatization

Derivatization is a critical step to improve the chromatographic behavior of methylclonazepam. Silylation is a common and effective method.[3][8]

Materials:

-

Dried sample extract

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))[1][8]

-

Ethyl acetate

-

Heating block

Procedure:

-